Sparteine
Overview
Description
Sparteine is a naturally occurring alkaloid found predominantly in plants of the Lupinus genus, such as Lupinus mutabilis and Cytisus scoparius. It is a tetracyclic compound with a bis-quinolizidine ring system. This compound has been studied for its various pharmacological properties, including its role as a sodium channel blocker and its potential use as an antiarrhythmic agent .
Scientific Research Applications
Sparteine has a wide range of applications in scientific research:
Safety and Hazards
Future Directions
Mechanism of Action
Sparteine, also known as (-)-Sparteine, is a plant alkaloid derived from Cytisus scoparius and Lupinus mutabilis . It has been studied for its various pharmacological properties, including its potential as an antiarrhythmic agent .
Target of Action
This compound primarily targets sodium channels, acting as a sodium channel blocker . This places it in the category of class 1a antiarrhythmic agents . It is also thought to chelate bivalent metals such as calcium and magnesium .
Mode of Action
As a sodium channel blocker, this compound interferes with the normal function of these channels, which play a crucial role in the generation and propagation of action potentials in neurons and muscle cells . By blocking these channels, this compound can affect the excitability of these cells . It may also decrease hyperexcitability through the activation of the M2 and M4 subtypes of mAChRs .
Biochemical Pathways
This compound is a lupin alkaloid containing a tetracyclic bis-quinolizidine ring system derived from three C5 chains of lysine . The first intermediate in the biosynthesis is cadaverine, the decarboxylation product of lysine . Three units of cadaverine are used to form the quinolizidine skeleton . The exact route of synthesis still remains unclear .
Pharmacokinetics
The pharmacokinetics of this compound in humans have been studied . After oral administration, approximately 69.4% of the this compound is absorbed, and peak plasma levels are reached after 46.5 minutes . After intravenous injection, the plasma levels decline with a half-life of 117 minutes . When this compound is given intravenously, 34.2% of the dose administered is excreted in the urine in the next 24 hours as unchanged this compound .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of neuronal and muscular excitability due to its role as a sodium channel blocker . This can lead to a decrease in the amplitude and frequency of epileptiform activity induced by certain substances .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For the in vivo activity of cyp2d6, which metabolizes this compound, genetic determinants prevail over environmental factors . Smoking, use of oral contraceptive steroids, caffeine consumption, or gender had no influence on this compound metabolism .
Biochemical Analysis
Biochemical Properties
Sparteine interacts with various enzymes and proteins. The first intermediate in the biosynthesis of this compound is cadaverine, the decarboxylation product of lysine catalyzed by the enzyme lysine decarboxylase (LDC) . It also interacts with Cytochrome P450 2D6, an important enzyme based on the number of its drug substrates .
Cellular Effects
In the central nervous system, this compound reduces locomotor activity, has light analgesic effects, and does not induce changes in behavior or electroencephalographic (EEG) activity . It is thought to chelate the bivalent metals calcium and magnesium .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily as a sodium channel blocker . It may decrease hyperexcitability through the activation of the M2 and M4 subtypes of mAChRs .
Temporal Effects in Laboratory Settings
The anticonvulsant effect of this compound includes the inhibition of seizures induced by maximal electro-stimulation, a delay in the onset of convulsive behavior, and the prolongation of survival time in mice treated with pentylenetetrazole (PTZ) .
Dosage Effects in Animal Models
Toxicological studies in experimental models with this compound have reported that the maximal non-lethal doses (LD0) of this compound in mice range from 25 to 30.7 mg/kg intraperitoneally .
Metabolic Pathways
This compound is involved in metabolic pathways catalyzed by the enzyme lysine decarboxylase (LDC) . It is also metabolized by Cytochrome P450 2D6 .
Transport and Distribution
It is known that this compound is a sodium channel blocker, suggesting it may interact with sodium channels in cells .
Subcellular Localization
Given its role as a sodium channel blocker, it is likely to be found in areas of the cell where these channels are present .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sparteine can be synthesized through several methods. One common approach involves the cyclization of cadaverine, a decarboxylation product of lysine, to form the quinolizidine skeleton. This process involves multiple steps, including the formation of intermediate Schiff bases and subsequent aldol-type reactions .
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources, such as the leaves and stems of Lupinus species. The extraction process typically includes the use of solvents like methanol, followed by purification steps such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Sparteine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound N-oxide.
Reduction: It can be reduced to form dihydrothis compound.
Substitution: This compound can participate in substitution reactions, particularly in the presence of organolithium reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Organolithium reagents, such as butyllithium, are commonly employed.
Major Products
Oxidation: this compound N-oxide.
Reduction: Dihydrothis compound.
Substitution: Various substituted this compound derivatives, depending on the specific organolithium reagent used.
Comparison with Similar Compounds
Similar Compounds
Lupanine: Another quinolizidine alkaloid found in Lupinus species, similar to sparteine but with a carbonyl group on the C1 of the first ring.
Hydroxylupanine: A derivative of lupanine with a hydroxyl group, serving as a precursor to various esters.
Uniqueness
This compound’s unique tetracyclic structure and its ability to act as a chiral ligand in asymmetric synthesis distinguish it from other similar compounds. Its dual role as a sodium channel blocker and a chiral auxiliary makes it particularly valuable in both pharmacological and synthetic applications .
Properties
CAS No. |
90-39-1 |
---|---|
Molecular Formula |
C15H26N2 |
Molecular Weight |
234.38 g/mol |
IUPAC Name |
(1S,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane |
InChI |
InChI=1S/C15H26N2/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17/h12-15H,1-11H2/t12-,13-,14-,15?/m0/s1 |
InChI Key |
SLRCCWJSBJZJBV-LOKSQKBWSA-N |
Isomeric SMILES |
C1CCN2C[C@@H]3C[C@H]([C@@H]2C1)CN4C3CCCC4 |
SMILES |
C1CCN2CC3CC(C2C1)CN4C3CCCC4 |
Canonical SMILES |
C1CCN2CC3CC(C2C1)CN4C3CCCC4 |
Appearance |
Solid powder |
boiling_point |
325 °C |
melting_point |
30.5 °C |
90-39-1 | |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
3040 mg/L (at 22 °C) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
alpha Isosparteine alpha-Isosparteine Anhydrous, Sparteine Sulfate beta Isosparteine beta-Isosparteine D-sparteine Depasan Retard Genisteine Alkaloid L-Sparteine Pachycarpine Pachycarpine Sulfate (1:1), Pentahydrate, (7S-(7alpha,7aalpha,14alpha,14abeta))-Isomer Sparteine Sparteine Hydrochloride, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer Sparteine Hydrochloride, (7S-(7alpha,7aalpha,14alpha,14abeta))-Isomer Sparteine Hydroiodide, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer Sparteine Monohydrochloride, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer Sparteine Monohydroiodide, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer Sparteine Sulfate Sparteine Sulfate (1:1), (7S-(7alpha,7aalpha,14alpha,14aalpha))-Isomer Sparteine Sulfate (1:1), (7S-(7alpha,7aalpha,14alpha,14abeta))-Isomer Sparteine Sulfate Anhydrous Sparteine, (+)-Isomer Sparteine, (-)-Isomer Sparteine, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer Sparteine, (7R-(7alpha,7abeta,14alpha,14abeta))-Isomer Sparteine, (7S-(7alpha,7aalpha,14alpha,14aalpha))-Isomer Sparteine, (7S-(7alpha,7aalpha,14alpha,14abeta))-Isomer Sparteine, (7S-(7alpha,7abeta,14alpha,14abeta))-Isomer Sulfate Anhydrous, Sparteine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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